molecular formula C13H25N3O5 B1587132 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine CAS No. 215050-11-6

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Cat. No.: B1587132
CAS No.: 215050-11-6
M. Wt: 303.35 g/mol
InChI Key: NHRGPOQWQFSEOH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

    Substitution Reactions: Products include substituted guanidines with various functional groups.

    Deprotection Reactions: The major product is the free guanidine.

Scientific Research Applications

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is widely used in scientific research, including:

    Chemistry: As a guanidinylation reagent in peptide synthesis.

    Biology: In the modification of biomolecules for studying protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine involves the formation of stable guanidine derivatives through nucleophilic substitution reactions. The hydroxyethyl group enhances the solubility and reactivity of the compound, facilitating its use in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
  • 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine
  • N-Boc-1,6-hexanediamine hydrochloride

Uniqueness

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is unique due to its hydroxyethyl group, which provides enhanced solubility and reactivity compared to other similar compounds. This makes it particularly useful in peptide synthesis and other applications requiring high reactivity and stability.

Properties

IUPAC Name

tert-butyl N-[N'-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O5/c1-12(2,3)20-10(18)15-9(14-7-8-17)16-11(19)21-13(4,5)6/h17H,7-8H2,1-6H3,(H2,14,15,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRGPOQWQFSEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401171
Record name 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215050-11-6
Record name 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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